molecular formula C26H29F2N3O10 B13432036 Dolutegravir O-b-D-Glucoside

Dolutegravir O-b-D-Glucoside

Cat. No.: B13432036
M. Wt: 581.5 g/mol
InChI Key: AWDOSKSERUBWKF-RAALLFHKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dolutegravir O-b-D-Glucoside involves the glycosylation of Dolutegravir with a glucose donor. This reaction typically requires a catalyst and specific reaction conditions to ensure the successful attachment of the glucose molecule. High-speed homogenization and probe sonication techniques are often employed to optimize the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes using advanced techniques such as high-pressure homogenization and the use of surfactants to stabilize the product . The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dolutegravir O-b-D-Glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dolutegravir O-b-D-Glucoside is unique due to the addition of the glucose moiety, which potentially enhances its solubility and bioavailability compared to Dolutegravir. This modification may lead to improved therapeutic outcomes and reduced side effects .

Properties

Molecular Formula

C26H29F2N3O10

Molecular Weight

581.5 g/mol

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

InChI

InChI=1S/C26H29F2N3O10/c1-11-4-5-39-17-9-30-8-14(24(37)29-7-12-2-3-13(27)6-15(12)28)19(33)23(18(30)25(38)31(11)17)41-26-22(36)21(35)20(34)16(10-32)40-26/h2-3,6,8,11,16-17,20-22,26,32,34-36H,4-5,7,9-10H2,1H3,(H,29,37)/t11-,16-,17+,20-,21+,22-,26+/m1/s1

InChI Key

AWDOSKSERUBWKF-RAALLFHKSA-N

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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